Buspirone EP impurity L-d8

CAS No.:

Cat. No.: VC16657031

Molecular Formula: C13H20ClNO2

Molecular Weight: 265.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClNO2 |

|---|---|

| Molecular Weight | 265.80 g/mol |

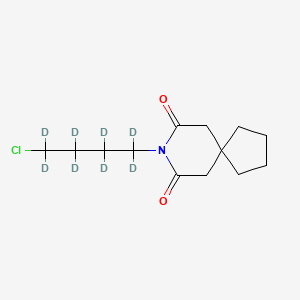

| IUPAC Name | 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione |

| Standard InChI | InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 |

| Standard InChI Key | BCNBRBQCDHLCBD-IFBDEUHTSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O |

| Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Buspirone EP impurity L-d8 possesses a molecular formula of , with a molecular weight of 265.80 g/mol. The deuterium atoms replace eight hydrogen atoms in the parent structure, primarily at positions critical for metabolic stability. This substitution alters the compound's physical and chemical properties, including its isotopic distribution and fragmentation patterns in mass spectrometry.

Table 1: Key Molecular Properties of Buspirone EP Impurity L-d8

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed |

| Molecular Formula | |

| Molecular Weight | 265.80 g/mol |

| Deuterium Substitution | 8 hydrogen atoms replaced |

Structural Relationship to Buspirone

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Buspirone EP impurity L-d8 typically begins with the preparation of 8-azaspiro[4.5]decane-7,9-dione, followed by deuterium incorporation via hydrogen-deuterium exchange reactions or through the use of deuterated starting materials. A critical step involves the nucleophilic substitution of a chlorobutyl group at the 8-position of the spirodecane-dione core. Isotopic labeling is achieved using deuterated solvents (e.g., DO) or reagents under controlled conditions to ensure high isotopic purity.

Challenges in Deuterium Labeling

Deuterium incorporation must be carefully optimized to avoid isotopic dilution, which can compromise the compound's utility as an internal standard. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the position and extent of deuterium substitution .

Analytical and Regulatory Applications

Role in Quality Control

| Property | Buspirone EP Impurity L | Buspirone EP Impurity L-d8 |

|---|---|---|

| Molecular Weight | 257.76 g/mol | 265.80 g/mol |

| Deuterium Content | 0 | 8 atoms |

| Analytical Utility | Target analyte | Internal standard |

Regulatory Compliance

Pharmaceutical guidelines, such as those outlined in the International Council for Harmonisation (ICH) Q3B(R2) document, mandate the identification and quantification of degradation products exceeding thresholds of 0.10–0.15% in drug substances. Buspirone EP impurity L-d8 enables laboratories to meet these requirements by providing a stable isotope-labeled internal standard that compensates for matrix effects and instrument variability .

Pharmacological and Toxicological Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume